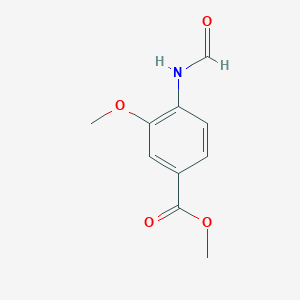

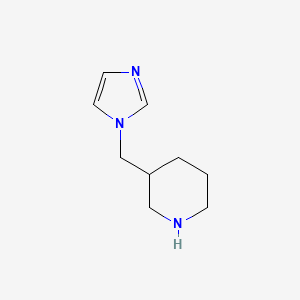

![molecular formula C10H14FNO B1322990 [3-(4-Fluorophenoxy)propyl]methylamine CAS No. 883542-69-6](/img/structure/B1322990.png)

[3-(4-Fluorophenoxy)propyl]methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

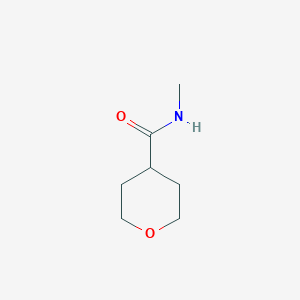

“[3-(4-Fluorophenoxy)propyl]methylamine” is a chemical compound with the CAS Number: 883542-69-6 . It has a molecular weight of 183.23 and its IUPAC name is 3-(4-fluorophenoxy)-N-methyl-1-propanamine . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 1-(3-Bromopropoxy)-4-fluorobenzene and Methylamine .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . The InChI key is MQKGIPJSYFXVES-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 183.23 .科学的研究の応用

1. Radiofluorinated and Radioiodinated Ligands for Brain Studies

A study focused on synthesizing fluorine and iodine analogues of clorgyline, a monoamine oxidase A (MAO-A) inhibitor. Among the synthesized compounds, certain analogues, including those with a [3-(4-fluorophenoxy)propyl]methylamine structure, demonstrated high inhibitory potency and selectivity toward MAO-A. These compounds were considered for development as radiofluorinated and radioiodinated ligands useful for functional MAO-A studies in the brain using imaging techniques like positron emission tomography (PET) and single-photon emission computer tomography (SPECT) (Ohmomo et al., 1991).

2. Enhancing Retention for Passive Avoidance Learning

Another study found that a series of 3-(aryloxy)pyridines, including 3-(4-fluorophenoxy)pyridine, showed activity in enhancing retention for passive avoidance learning in mice. This test was used to select compounds with potential therapeutic properties for treating cognitive disorders. The study indicates the potential application of this compound derivatives in cognitive enhancement and therapy (Butler, Poschel, & Marriott, 1981).

3. Radiosynthesis of Ligands for Serotonin Receptors

A study involving the radiosynthesis of a compound with high affinity for serotonin-5HT2 receptors included a derivative of this compound. This compound, radioiodinated on specific positions, showed high affinity and selectivity for 5HT2-receptors in vitro. The study emphasizes the application of such compounds in imaging serotonin receptors, potentially aiding in the diagnosis and study of psychiatric disorders (Mertens et al., 1994).

4. Selective Noradrenaline Reuptake Inhibitors

Research disclosed [4-(phenoxy)pyridine-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors (NRI). Through structure-activity relationships, it was established that potent NRI activity can be achieved by appropriate substitution at the 2-position of the phenoxy ring, a structural feature present in this compound derivatives. These compounds demonstrated significant potential in treating conditions associated with noradrenaline imbalance (Fish, Ryckmans, Stobie, & Wakenhut, 2008).

5. Synthesis of Rigid SSRIs Analogues

Research also involved the synthesis of rigid analogues of selective serotonin reuptake inhibitors (SSRIs) starting from methylamine and ethyl acrylate. These compounds, characterized by spectral and elemental analyses, demonstrated antidepressant activity. This highlights the relevance of this compound in the development of novel antidepressants (Kumar et al., 2004).

Safety and Hazards

“[3-(4-Fluorophenoxy)propyl]methylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

A structurally similar compound, s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, has been reported to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity and subsequent cellular responses .

Result of Action

Based on its potential interaction with the androgen receptor, it may influence processes regulated by this receptor .

生化学分析

Biochemical Properties

[3-(4-Fluorophenoxy)propyl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . In other cell types, it may alter metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the binding of this compound to MAO results in the inhibition of the enzyme, which in turn affects the breakdown of neurotransmitters . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and safety. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as antidepressant and anxiolytic properties. At higher doses, toxic or adverse effects may be observed, including changes in behavior and physiological functions. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which plays a role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution within tissues can also affect its efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-(4-fluorophenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKGIPJSYFXVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629572 |

Source

|

| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883542-69-6 |

Source

|

| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

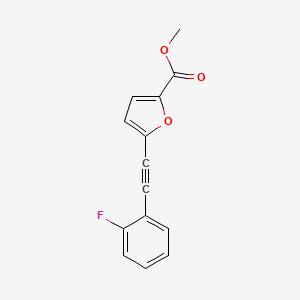

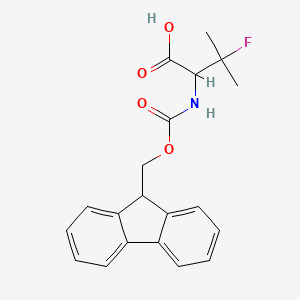

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

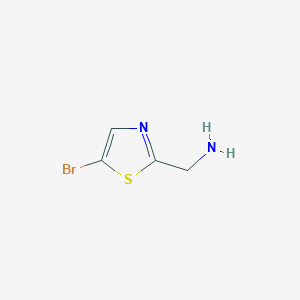

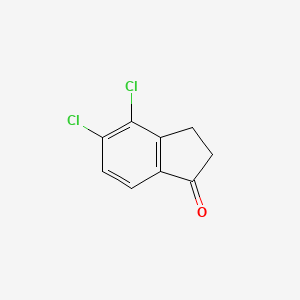

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

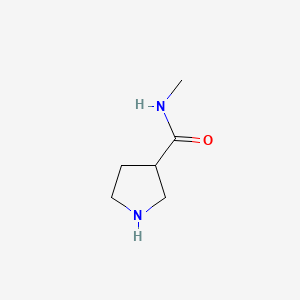

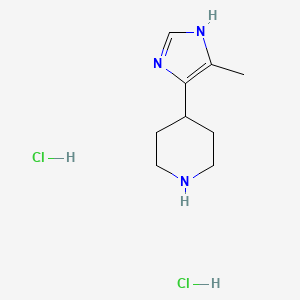

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)